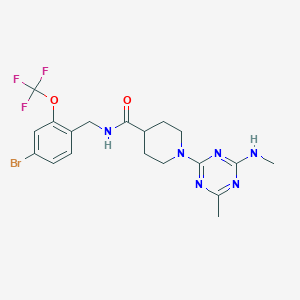

N-(2-(Trifluoromethoxy)-4-bromobenzyl)-1-(4-(methylamino)-6-methyl-1,3,5-triazine-2-yl)piperidine-4-carboxamide

Übersicht

Beschreibung

CHEMBL2392692 is a bioactive molecule cataloged in the ChEMBL database, known for its potential therapeutic properties. This compound has been studied for its inhibitory effects on specific enzymes, making it a candidate for drug development .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CHEMBL2392692 beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung von Zwischenprodukten durch Reaktionen wie Alkylierung, Acylierung und Cyclisierung. Jeder Schritt erfordert eine präzise Kontrolle der Reaktionsbedingungen, einschließlich Temperatur, pH-Wert und der Verwendung von Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von CHEMBL2392692 würde wahrscheinlich eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um die Effizienz zu maximieren und die Kosten zu minimieren. Dazu gehören die Verwendung von Durchflussreaktoren und automatisierten Systemen, um eine konstante Qualität und Skalierbarkeit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

CHEMBL2392692 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Dies beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, der oft durch Nukleophile oder Elektrophile unter bestimmten Bedingungen erleichtert wird.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Wasserstoffperoxid und andere Oxidationsmittel.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und katalytische Hydrierung.

Substitution: Halogenierungsmittel, Nukleophile wie Amine oder Alkohole und Elektrophile wie Alkylhalogenide.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen funktionellen Gruppen ab, die in CHEMBL2392692 vorhanden sind, und den verwendeten Bedingungen. Beispielsweise kann die Oxidation zu Ketonen oder Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

CHEMBL2392692 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Referenzverbindung bei der Untersuchung von Reaktionsmechanismen und der Entwicklung neuer Synthesemethoden verwendet.

Biologie: Untersucht auf seine Auswirkungen auf biologische Pfade und sein Potenzial als biochemisches Werkzeug.

Medizin: Für sein therapeutisches Potenzial untersucht, insbesondere als Enzyminhibitor bei der Behandlung von Krankheiten.

Industrie: Wird bei der Entwicklung neuer Materialien und als Katalysator in verschiedenen industriellen Prozessen eingesetzt.

Wirkmechanismus

Der Mechanismus, durch den CHEMBL2392692 seine Wirkung entfaltet, beinhaltet die Hemmung bestimmter Enzyme. Es bindet an die aktive Stelle des Enzyms, verhindert den Zugang des Substrats zur Stelle und hemmt so die Enzymaktivität. Diese Wechselwirkung kann verschiedene molekulare Ziele und Pfade beeinflussen, was zu seinen potenziellen therapeutischen Wirkungen führt .

Wissenschaftliche Forschungsanwendungen

CHEMBL2392692 has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in studying reaction mechanisms and developing new synthetic methodologies.

Biology: Investigated for its effects on biological pathways and its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential, particularly as an enzyme inhibitor in treating diseases.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism by which CHEMBL2392692 exerts its effects involves the inhibition of specific enzymes. It binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This interaction can affect various molecular targets and pathways, leading to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

CHEMBL1234567: Ein weiterer Enzyminhibitor mit ähnlicher Struktur, aber unterschiedlichen funktionellen Gruppen.

CHEMBL7654321: Eine Verbindung mit vergleichbarer Bioaktivität, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Einzigartigkeit

CHEMBL2392692 zeichnet sich durch seine spezifische Bindungsaffinität und Selektivität für bestimmte Enzyme aus, was es zu einer wertvollen Verbindung für die gezielte Medikamentenentwicklung macht.

Eigenschaften

Molekularformel |

C19H22BrF3N6O2 |

|---|---|

Molekulargewicht |

503.3 g/mol |

IUPAC-Name |

N-[[4-bromo-2-(trifluoromethoxy)phenyl]methyl]-1-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]piperidine-4-carboxamide |

InChI |

InChI=1S/C19H22BrF3N6O2/c1-11-26-17(24-2)28-18(27-11)29-7-5-12(6-8-29)16(30)25-10-13-3-4-14(20)9-15(13)31-19(21,22)23/h3-4,9,12H,5-8,10H2,1-2H3,(H,25,30)(H,24,26,27,28) |

InChI-Schlüssel |

PVTFEAGMCGMRRS-UHFFFAOYSA-N |

SMILES |

O=C(C1CCN(C2=NC(C)=NC(NC)=N2)CC1)NCC3=CC=C(Br)C=C3OC(F)(F)F |

Kanonische SMILES |

CC1=NC(=NC(=N1)N2CCC(CC2)C(=O)NCC3=C(C=C(C=C3)Br)OC(F)(F)F)NC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

GSK2188931B; GSK 2188931B; GSK-2188931B; GSK-2188931; GSK 2188931; GSK2188931. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.